molecular formula C25H34N2O3 B14991658 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide

Cat. No.: B14991658
M. Wt: 410.5 g/mol
InChI Key: AWIVTJZFLOICCY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pentyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

    Formation of the Benzamide Moiety: The benzamide group is typically formed through the reaction of an amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(pentyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-pentoxybenzamide

InChI

InChI=1S/C25H34N2O3/c1-3-4-7-18-30-23-14-10-21(11-15-23)25(28)26-19-24(27-16-5-6-17-27)20-8-12-22(29-2)13-9-20/h8-15,24H,3-7,16-19H2,1-2H3,(H,26,28)

InChI Key

AWIVTJZFLOICCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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